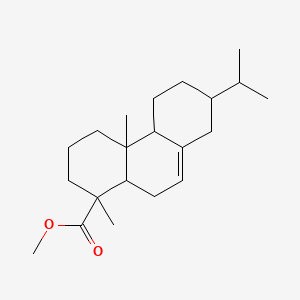
2,3-Dihydro-1h,1'h-1,2'-biindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1h,1’h-1,2’-biindene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of two indene units fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h,1’h-1,2’-biindene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods
Industrial production of 2,3-Dihydro-1h,1’h-1,2’-biindene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on carbon, and controlled reaction environments are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1h,1’h-1,2’-biindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Applications De Recherche Scientifique
2,3-Dihydro-1h,1’h-1,2’-biindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial agents, exhibiting activity against various bacteria and fungi
Industry: It is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1h,1’h-1,2’-biindene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane (2,3-Dihydro-1H-indene): A closely related compound with a single indene unit.
Benzimidazole: Another polycyclic aromatic compound with similar structural features.
Imidazole: A heterocyclic compound with a similar aromatic ring system.
Uniqueness
2,3-Dihydro-1h,1’h-1,2’-biindene is unique due to its fused indene structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69381-18-6 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-16(11-14(15)6-1)18-10-9-13-5-3-4-8-17(13)18/h1-8,11,18H,9-10,12H2 |
Clé InChI |
KRDBPYIPLJNENY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1C3=CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



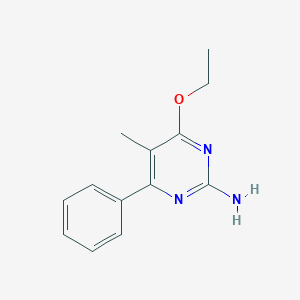
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
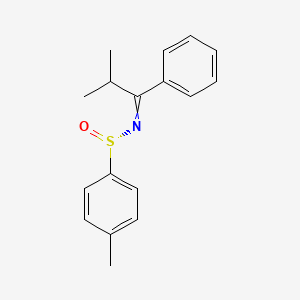


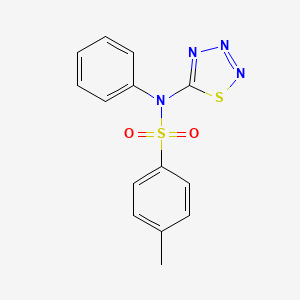
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)


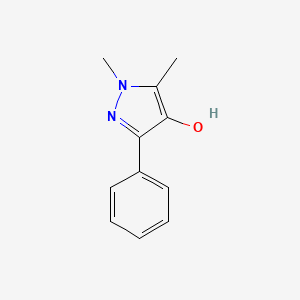
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
